molecular formula C14H11BrFN3O2S2 B10939443 5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10939443
M. Wt: 416.3 g/mol
InChI Key: RGGSDCFFWWGJGI-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a fluorobenzyl group, a pyrazole ring, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzyl group, and the sulfonamide linkage. One common method involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the biological activity of sulfonamide derivatives.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
  • 5-BROMO-N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
  • 5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

Uniqueness

The uniqueness of 5-BROMO-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE lies in its specific combination of functional groups, which can impart unique biological or chemical properties. For example, the presence of both a bromine atom and a fluorobenzyl group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H11BrFN3O2S2

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11BrFN3O2S2/c15-12-4-5-14(22-12)23(20,21)18-13-6-7-19(17-13)9-10-2-1-3-11(16)8-10/h1-8H,9H2,(H,17,18)

InChI Key

RGGSDCFFWWGJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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